molecular formula C31H27N3O3S2 B12046488 N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 477331-42-3

N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12046488
CAS No.: 477331-42-3
M. Wt: 553.7 g/mol
InChI Key: KTRCSGRIAFSFLR-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a biphenyl group, a methoxyphenyl group, and a thienopyrimidine moiety, making it a molecule of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Biphenyl Group: The biphenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using a biphenyl boronic acid or biphenyl halide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienopyrimidine ring to a dihydro derivative.

    Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s properties can be explored for use in advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers can study its interactions with biological macromolecules to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide: can be compared with other compounds containing biphenyl, methoxyphenyl, and thienopyrimidine moieties.

    N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-([1,1’-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide lies in its ability to interact with multiple molecular targets and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

477331-42-3

Molecular Formula

C31H27N3O3S2

Molecular Weight

553.7 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C31H27N3O3S2/c1-37-22-17-15-21(16-18-22)34-30(36)28-24-12-6-8-14-26(24)39-29(28)33-31(34)38-19-27(35)32-25-13-7-5-11-23(25)20-9-3-2-4-10-20/h2-5,7,9-11,13,15-18H,6,8,12,14,19H2,1H3,(H,32,35)

InChI Key

KTRCSGRIAFSFLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

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